molecular formula C16H16O B13702494 3-(4-Biphenylyl)cyclobutanol

3-(4-Biphenylyl)cyclobutanol

Cat. No.: B13702494
M. Wt: 224.30 g/mol
InChI Key: UBQVFQXBMFYMRT-UHFFFAOYSA-N
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Description

3-(4-Biphenylyl)cyclobutanol is an organic compound with the molecular formula C16H16O It consists of a cyclobutane ring substituted with a biphenyl group at the 3-position and a hydroxyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Biphenylyl)cyclobutanol can be achieved through several methods. One common approach involves the cycloaddition reaction of 1,1-diborylalkanes with epihalohydrins or epoxy alcohol derivatives . This method provides access to borylated cyclobutanols, which can be further functionalized to obtain the desired compound.

Another method involves the use of cyclopropylcarbinol as a starting material. The reaction mixture is refluxed with concentrated hydrochloric acid, followed by neutralization with sodium hydroxide and sodium bicarbonate . The resulting cyclobutanol can then be purified through distillation.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous extraction and distillation techniques is common to achieve the desired product on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-(4-Biphenylyl)cyclobutanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include cyclobutanone, cyclobutyl tosylate, and various substituted cyclobutanols depending on the reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-(4-Biphenylyl)cyclobutanol involves its interaction with specific molecular targets and pathways. The compound’s strained cyclobutane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules . These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Biphenylyl)cyclobutanol is unique due to the presence of the biphenyl group, which imparts additional steric and electronic effects compared to simpler cyclobutanol derivatives

Properties

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

3-(4-phenylphenyl)cyclobutan-1-ol

InChI

InChI=1S/C16H16O/c17-16-10-15(11-16)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,15-17H,10-11H2

InChI Key

UBQVFQXBMFYMRT-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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